molecular formula C4H7BrO B1281819 4-Bromobutan-2-one CAS No. 28509-46-8

4-Bromobutan-2-one

Cat. No. B1281819
Key on ui cas rn: 28509-46-8
M. Wt: 151 g/mol
InChI Key: HVVXCLMUSGOZNO-UHFFFAOYSA-N
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Patent
US05032617

Procedure details

3.0 g (21.9 mmol) of the 3-hydroxybenzamide prepared in Example 1 and 5.7 g (41.2 mmol) of anhydrous potassium carbonate were added to a round bottom flask followed by 40 ml anhydrous DMF added by syringe. To this mixture was added 11.85 g (70.9 mmol, 7.8 cc) of 2-acetoyl ethyl bromide, also using a syringe to maintain anhydrous conditions. The suspension was stirred for 48 hr and the mixture filtered. The solid was washed with 6×5 ml DMF and the filtrate evaporated in vacuo to a solid. The resulting solid was recrystallized from 90% aqueous alcohol and the solid from the filtration was washed with cold 90% alcohol and ether. The desired product, 3-(2-acetoylethoxy)benzamide was obtained in 65% yield (3.2 g), mp 121°-122° C. Identity of the product was confirmed by TLC and by elemental analysis. Calculated for C11H13NO4 ; C: 59.18; H: 5.87; N: 6.28; Found: C: 59.03; H: 5.83; N: 6.58.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[C:11](=[O:14])([O-])[O-:12].[K+].[K+].[C:17]([CH2:20][CH2:21]Br)(=[O:19])[CH3:18].[CH3:23]N(C=O)C>>[C:11]([O:12][CH2:17][CH2:18][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:14])[CH3:23].[C:17]([CH2:20][CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C(=O)N)C=CC1
Name
Quantity
5.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)(=O)CCBr
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added by syringe
TEMPERATURE
Type
TEMPERATURE
Details
to maintain anhydrous conditions
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The solid was washed with 6×5 ml DMF
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from 90% aqueous alcohol
FILTRATION
Type
FILTRATION
Details
the solid from the filtration
WASH
Type
WASH
Details
was washed with cold 90% alcohol and ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OCCOC=1C=C(C(=O)N)C=CC1
Name
Type
product
Smiles
C(C)(=O)CCOC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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